![molecular formula C16H18Br2ClNO B1652838 N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide CAS No. 1609407-09-1](/img/structure/B1652838.png)
N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide
Overview
Description
N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is a chemical compound that belongs to the family of phenethylamines. It is commonly known as 25B-NBOMe or 2C-B-NBOMe. This chemical compound has gained significant attention in recent years due to its potential use in scientific research.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide involves the activation of the 5-HT2A receptor. This activation leads to an increase in the levels of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide are not fully understood. However, it has been reported to induce hallucinations, altered perception, and mood changes in humans.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide has several advantages for lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, its use is limited due to its potential for inducing hallucinations and other adverse effects.
Future Directions
There are several future directions for the research of N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide. One potential area of research is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the investigation of the biochemical and physiological effects of this compound, which may lead to a better understanding of the role of the 5-HT2A receptor in various physiological processes.
Scientific Research Applications
N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide has been used in various scientific studies as a research chemical. It has been found to exhibit potent agonist activity at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO.BrH/c1-20-16-7-4-14(17)10-13(16)11-19-9-8-12-2-5-15(18)6-3-12;/h2-7,10,19H,8-9,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCVTBKJDCXZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC=C(C=C2)Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide | |
CAS RN |
1609407-09-1 | |
Record name | Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-4-chloro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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